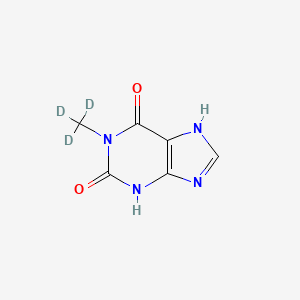

1-Methyl Xanthine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOYJPOZRLFTCP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 1-Methylxanthine-d3 and its properties

An In-Depth Technical Guide to 1-Methylxanthine-d3: Properties, Analysis, and Application as an Internal Standard

Abstract

This technical guide provides a comprehensive overview of 1-Methylxanthine-d3, a deuterated stable isotope-labeled derivative of 1-Methylxanthine. We delve into its physicochemical properties, its contextual role within the broader metabolic pathways of common methylxanthines like caffeine, and its principal application as an internal standard in advanced analytical methodologies. This document is intended for researchers, analytical scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this critical analytical reagent. Detailed experimental workflows, particularly for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are presented to illustrate its role in ensuring data accuracy and reliability in pharmacokinetic and metabolic studies.

Introduction to 1-Methylxanthine and its Deuterated Analog

1-Methylxanthine is a purine alkaloid and a significant human urinary metabolite of the widely consumed stimulants caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine)[1][2]. As a downstream product of methylxanthine metabolism, its accurate quantification in biological matrices is essential for pharmacokinetic modeling, clinical diagnostics, and understanding the physiological effects of its parent compounds. Beyond its role as a biomarker, 1-Methylxanthine itself exhibits biological activity, including the potential to enhance the radiosensitivity of tumor cells and act as an adenosine receptor antagonist[3][4].

To achieve precise and accurate quantification of 1-Methylxanthine, especially at low concentrations in complex biological fluids, analytical methods require an internal standard (IS) to correct for variability during sample preparation and instrumental analysis. 1-Methylxanthine-d3 is the stable isotope-labeled (SIL) analog of 1-Methylxanthine, where three hydrogen atoms on the N1-methyl group are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the analyte but has a distinct, higher molecular weight. This property makes 1-Methylxanthine-d3 the gold standard for use as an internal standard in mass spectrometry-based assays, as it co-elutes chromatographically with the analyte while being clearly distinguishable by the mass spectrometer[5][6].

Physicochemical Properties

A clear understanding of the fundamental properties of both the analyte and its corresponding internal standard is crucial for method development.

| Property | 1-Methylxanthine (Analyte) | 1-Methylxanthine-d3 (Internal Standard) |

| Chemical Formula | C₆H₆N₄O₂[7] | C₆D₃H₃N₄O₂ |

| Molecular Weight | 166.14 g/mol [2][7] | Approx. 169.16 g/mol |

| CAS Number | 6136-37-4[1][2] | 1216430-61-3[5] |

| Appearance | Light yellow powder[7] | Solid / Powder |

| Synonym | 2,6-Dihydroxy-1-methylpurine | 1-(Methyl-d3)-3,7-dihydro-1H-purine-2,6-dione |

Biological Context: The Metabolic Pathway of Caffeine

1-Methylxanthine does not occur at high levels in dietary sources but is formed endogenously through the metabolism of more complex methylxanthines[1]. The primary pathway begins with caffeine, which is metabolized in the liver mainly by the cytochrome P450 1A2 (CYP1A2) enzyme. This process involves a series of N-demethylation steps. Approximately 84% of caffeine is converted to paraxanthine, 12% to theobromine, and 4% to theophylline. These dimethylxanthines are then further demethylated to form monomethylxanthines, including 1-Methylxanthine, which is subsequently excreted in the urine[1][7].

Principle and Application: Quantitative Analysis by LC-MS/MS

The primary and most critical application of 1-Methylxanthine-d3 is as an internal standard for quantitative bioanalysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity[8].

The Causality Behind Using a Stable Isotope-Labeled Internal Standard:

-

Correction for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some analyte may be inadvertently lost. Because the SIL-IS is chemically identical to the analyte, it will be lost at the same proportion. By measuring the ratio of the analyte to the IS, the initial concentration can be accurately calculated, as the ratio remains constant regardless of recovery percentage.

-

Correction for Matrix Effects: Biological matrices like plasma or urine can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate readings. The SIL-IS experiences the exact same matrix effects as the analyte. Therefore, the ratio of their signals remains unaffected, ensuring a trustworthy measurement.

-

Correction for Instrument Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized when using the analyte-to-IS ratio.

This self-validating system is the cornerstone of modern quantitative bioanalysis, providing the highest level of confidence in the final reported concentrations.

Detailed Experimental Protocol: Quantification of 1-Methylxanthine in Human Plasma

The following protocol is a representative example for the quantification of 1-Methylxanthine in human plasma using 1-Methylxanthine-d3 as an internal standard.

5.1. Materials and Reagents

-

Reference Standards: 1-Methylxanthine, 1-Methylxanthine-d3

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Formic Acid

-

Biological Matrix: Blank human plasma

5.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Methylxanthine and 1-Methylxanthine-d3 in 1 mL of methanol, respectively. Store at -20°C.

-

Working Standard Solutions: Serially dilute the 1-Methylxanthine stock solution with 50:50 methanol:water to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the 1-Methylxanthine-d3 stock solution with acetonitrile.

5.3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of the appropriate matrix (blank plasma for standards, study samples) into the tubes.

-

For calibration standards, add 5 µL of the respective working standard solution. For all other tubes, add 5 µL of 50:50 methanol:water.

-

Internal Standard Addition: To every tube, add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent. This step is critical; the addition must be precise.

-

Vortex all tubes vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

5.4. LC-MS/MS Instrumental Parameters The following are typical starting parameters that must be optimized for the specific instrument in use. Mass transitions are selected based on the fragmentation of the parent ion into a stable product ion in the collision cell.

| Parameter | Setting |

| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[8] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM)[8] |

| MRM Transition (1-MX) | Q1: 167.1 m/z → Q3: 124.1 m/z (Hypothetical) |

| MRM Transition (1-MX-d3) | Q1: 170.1 m/z → Q3: 127.1 m/z (Hypothetical) |

5.5. Data Analysis and Validation A calibration curve is generated by plotting the peak area ratio (1-Methylxanthine area / 1-Methylxanthine-d3 area) versus the nominal concentration of the prepared standards. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied. The concentrations of unknown samples are then calculated from this curve. The method's accuracy and precision are validated using QCs at low, medium, and high concentration levels.

Conclusion

1-Methylxanthine-d3 is an indispensable tool for modern bioanalytical science. Its role as a stable isotope-labeled internal standard provides the foundation for robust, reliable, and highly accurate quantification of the caffeine metabolite 1-Methylxanthine. By effectively correcting for variations in sample processing and instrument performance, it ensures the integrity of data in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The principles and protocols outlined in this guide underscore the pivotal role of 1-Methylxanthine-d3 in advancing our understanding of methylxanthine pharmacology and physiology.

References

-

Gao, R., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

-

Matias, J., et al. (2021). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylxanthine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Caffeine. Retrieved from [Link]

-

Her-Shyong, R., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. PubMed. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]

- 4. 1-Methylxanthine enhances memory and neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylxanthine-d3 chemical structure and molecular weight

An In-Depth Technical Guide to 1-Methylxanthine-d3: Structure, Properties, and Application in Quantitative Bioanalysis

Introduction

1-Methylxanthine-d3 is the deuterated stable isotope-labeled form of 1-Methylxanthine. Its non-labeled counterpart, 1-Methylxanthine, is a purine alkaloid and a significant human urinary metabolite of widely consumed compounds such as caffeine and theophylline, a therapeutic drug used for respiratory diseases.[1][2][3][4] The biological relevance of 1-Methylxanthine makes its accurate quantification in complex biological matrices a critical aspect of pharmacokinetic, toxicological, and metabolic research.

The incorporation of three deuterium atoms onto the methyl group of 1-Methylxanthine creates a molecule that is chemically identical to the endogenous analyte but physically distinguishable by its increased mass. This property makes 1-Methylxanthine-d3 an invaluable tool in analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry (IDMS).[1][5] Its use allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis, a cornerstone of modern bioanalytical methodologies.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and core applications of 1-Methylxanthine-d3, with a focus on its role in robust analytical method development for drug metabolism and pharmacokinetic (DMPK) studies.

Chemical Structure and Physicochemical Properties

The foundational structure of 1-Methylxanthine-d3 is a purine ring system with two carbonyl groups and a deuterated methyl group at the N1 position. This structure is depicted below, followed by a summary of its key physicochemical properties.

-

IUPAC Name: 1-(methyl-d3)-3,7-dihydropurine-2,6-dione

-

Synonyms: 1-(Trideuteromethyl)xanthine, 2,6-Dihydroxy-1-methyl-d3-purine

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₃D₃N₄O₂ | [6] |

| Molecular Weight | 169.16 g/mol | [6] |

| Exact Mass | 169.06800 Da | [6] |

| CAS Number | 109987-37-3 | [6] |

| Physical Appearance | Light yellow or white powder/solid | [7] |

| Melting Point | ≥300 °C | [8] |

| Storage Temperature | -20°C | [8][9] |

| Solubility | Slightly soluble in water and DMSO | [3][10] |

Core Application: The Gold Standard Internal Standard

The primary and most critical application of 1-Methylxanthine-d3 is its use as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality Behind its Efficacy as an Internal Standard

The selection of an internal standard is paramount for developing a robust and reliable bioanalytical method. A stable isotope-labeled (SIL) internal standard like 1-Methylxanthine-d3 is considered the "gold standard" for several key reasons:

-

Co-elution with Analyte: Being chemically identical to the unlabeled 1-Methylxanthine, the d3-labeled version exhibits virtually identical chromatographic behavior. It co-elutes with the analyte, ensuring that both compounds experience the same chromatographic conditions and potential retention time shifts.

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can cause ion suppression or enhancement during the electrospray ionization (ESI) process in the mass spectrometer. Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, these effects are effectively normalized, leading to more accurate quantification.

-

Compensation for Sample Preparation Variability: Losses can occur during sample extraction, cleanup, and reconstitution steps. Because the IS is added at the very beginning of the sample preparation process, it experiences the same physical and chemical losses as the analyte. The final analyte/IS ratio remains constant, correcting for any inconsistencies in recovery.

-

Mass-Based Distinction: Despite its chemical similarity, the +3 Da mass difference allows the mass spectrometer to easily distinguish the analyte from the internal standard, enabling simultaneous detection and quantification without signal interference.

Experimental Protocol: Quantification of 1-Methylxanthine in Human Plasma by LC-MS/MS

This section provides a detailed, self-validating protocol for the quantification of 1-Methylxanthine in human plasma, employing 1-Methylxanthine-d3 as the internal standard.

Objective

To accurately quantify the concentration of 1-Methylxanthine in human plasma samples using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

Materials and Reagents

-

Analytes: 1-Methylxanthine (reference standard), 1-Methylxanthine-d3 (internal standard).

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

-

Biological Matrix: Blank human plasma (K2-EDTA).

-

Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, 96-well plates or microcentrifuge tubes.

Instrumentation

-

Liquid Chromatography: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve 1-Methylxanthine and 1-Methylxanthine-d3 in a suitable solvent (e.g., DMSO or methanol) to create primary stock solutions. Store at -20°C.[3][4]

-

Working Solutions: Prepare intermediate and working solutions by serially diluting the stock solutions with 50:50 methanol/water. The Internal Standard Working Solution should be prepared at a fixed concentration (e.g., 100 ng/mL).[11]

-

Calibration Standards & Quality Controls (QCs): Spike blank human plasma with the 1-Methylxanthine working solutions to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, medium, high).

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (in acetonitrile). This achieves a 3:1 ratio of precipitation solvent to plasma.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at ~5% B, ramp up to 95% B, and then re-equilibrate.

-

-

MS Method:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

1-Methylxanthine: Q1: 167.1 m/z → Q3: 110.0 m/z.

-

1-Methylxanthine-d3: Q1: 170.1 m/z → Q3: 113.0 m/z. (Note: These transitions are illustrative and must be optimized empirically on the specific instrument used).

-

-

Data Analysis

-

Integrate the peak areas for both the analyte (1-Methylxanthine) and the internal standard (1-Methylxanthine-d3) for each injection.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Perform a linear regression analysis (typically with 1/x² weighting) on the calibration curve.

-

Determine the concentration of 1-Methylxanthine in the unknown samples and QCs by interpolating their PAR values from the regression equation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow described above.

Caption: Bioanalytical workflow for quantifying 1-Methylxanthine.

References

-

Chemsrc. (n.d.). 1-methylxanthine-d3 | CAS#:109987-37-3. Retrieved from [Link]

-

Ilyin Structural Biology. (n.d.). 1-Methylxanthine-d3. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylxanthine. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopy Online. (2012). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methylxanthine-d3 | Ilyin Structural Biology [ilyinlab.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-methylxanthine-d3 | CAS#:109987-37-3 | Chemsrc [chemsrc.com]

- 7. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-メチルキサンチン-(メチル-13C,d3) 98 atom %, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Isotopic purity and enrichment of 1-Methylxanthine-d3

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of 1-Methylxanthine-d3

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical evaluation of isotopic purity and enrichment for deuterated 1-Methylxanthine (1-Methylxanthine-d3). As a key metabolite of caffeine and theophylline, 1-Methylxanthine is frequently analyzed in metabolic and pharmacokinetic studies.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as 1-Methylxanthine-d3, is paramount for achieving accuracy and precision in quantitative bioanalysis by mass spectrometry.[3][4][5]

The reliability of such quantitative data is fundamentally dependent on the quality of the SIL standard itself. Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control step but a prerequisite for generating valid, reproducible scientific data. This document outlines the core concepts, analytical methodologies, and validated protocols for the comprehensive characterization of 1-Methylxanthine-d3.

Foundational Concepts: Isotopic Enrichment vs. Isotopic Purity

While often used interchangeably, "isotopic enrichment" and "isotopic purity" describe distinct and critical attributes of a stable isotope-labeled compound. A misunderstanding of these terms can lead to significant errors in the interpretation of analytical data.

-

Isotopic Enrichment: This term refers to the mole fraction of a specific stable isotope at a defined atomic position within a molecule, expressed as a percentage.[6] For 1-Methylxanthine-d3, it describes the percentage of deuterium atoms relative to all hydrogen isotopes (protium and deuterium) at the three positions of the N1-methyl group. For example, a 99.5% isotopic enrichment means that for every 1000 hydrogen isotopes at that site, 995 are deuterium.

-

Isotopic Purity (Species Abundance): This value represents the percentage of molecules in the entire sample that contain the desired number of isotopic labels.[6] In this case, it is the percentage of molecules that are the fully deuterated "d3" species.

The crucial insight is that isotopic enrichment directly governs isotopic purity. Even with a very high site-specific enrichment (e.g., 99%), there is a statistical probability of finding molecules with fewer than the intended three deuterium atoms (d2, d1, or even d0 species). For a compound with three labeling sites like 1-Methylxanthine-d3, the theoretical species abundance can be calculated from the isotopic enrichment.[6]

Core Analytical Techniques for Characterization

A dual-technique approach using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for a full and unambiguous characterization of 1-Methylxanthine-d3.[7] These methods provide complementary information regarding isotopic distribution, structural integrity, and chemical purity.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the distribution of isotopologues. It separates ions based on their mass-to-charge (m/z) ratio, allowing for the direct visualization and quantification of the d0, d1, d2, and d3 species of 1-Methylxanthine.[8][9]

Causality Behind the Choice of High-Resolution MS (HRMS): Using high-resolution instrumentation, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is strongly recommended.[9][10] This is because HRMS provides superior mass accuracy and resolution, enabling baseline separation of the isotopic peaks from potential isobaric interferences and from the natural isotopic contribution of other atoms (e.g., ¹³C) in the molecule. This clean separation is critical for accurate integration and quantification of each isotopologue.[9]

A key step in data analysis is the correction for the natural abundance of heavy isotopes (primarily ¹³C).[11] The unlabeled 1-Methylxanthine molecule contains six carbon atoms, each with a ~1.1% natural abundance of ¹³C. This means the mass spectrum of the d0 species will have an "M+1" peak that could be mistaken for the d1 species. Accurate calculation of isotopic purity requires deconvolution of these contributions.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal information, confirming the position of the deuterium labels and the overall structural integrity of the molecule.[7]

-

Proton NMR (¹H NMR): This is a powerful tool to verify the degree of deuteration. In a ¹H NMR spectrum of 1-Methylxanthine-d3, the signal corresponding to the N1-methyl protons should be significantly diminished or absent. By integrating this residual proton signal and comparing it to the integral of a non-labeled, stable proton signal on the purine ring, one can calculate the percentage of deuterium incorporation.[12] This method validates that the labeling has occurred at the intended site.

-

Deuterium NMR (²H NMR): For highly enriched compounds, ²H NMR is an appealing alternative as it directly observes the deuterium nuclei.[13] This results in a very clean spectrum showing a signal only for the deuterated methyl group, free from the complexity of other proton signals. It serves as an excellent confirmation of the labeling position and can be used quantitatively under the proper experimental conditions.[12][13]

Experimental Protocols & Workflows

The following protocols represent self-validating systems for the rigorous assessment of 1-Methylxanthine-d3.

Protocol 1: Isotopic Purity Determination by LC-HRMS

This protocol details the workflow for quantifying the distribution of isotopologues.

1. Sample Preparation:

- Accurately weigh and dissolve 1-Methylxanthine-d3 standard in a suitable solvent (e.g., Methanol/Water 50:50 v/v) to a final concentration of 1 µg/mL.

- Prepare a corresponding solution of unlabeled 1-Methylxanthine (d0) standard for reference and system suitability.

2. LC-MS System Configuration:

- LC System: UHPLC system.

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A linear gradient suitable for eluting the analyte (e.g., 5% to 95% B over 5 minutes).

- Flow Rate: 0.4 mL/min.

- MS System: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).[9]

- Ionization: Electrospray Ionization, Positive Mode (ESI+).

3. Data Acquisition:

- Acquire data in full scan mode over a relevant m/z range (e.g., 100-250 amu). This ensures that all isotopologues are detected.

- The expected protonated molecular ions [M+H]⁺ are:

- d0 (C₆H₆N₄O₂): m/z 167.0563

- d1 (C₆H₅DN₄O₂): m/z 168.0626

- d2 (C₆H₄D₂N₄O₂): m/z 169.0689

- d3 (C₆H₃D₃N₄O₂): m/z 170.0751

4. Data Analysis & Calculation:

- Extract the ion chromatograms (EICs) for each of the theoretical m/z values (d0 to d3) with a narrow mass window (e.g., ±5 ppm).[9]

- Integrate the peak area for each EIC.

- Correct the peak areas for the natural abundance of ¹³C using the data from the unlabeled standard as a reference.

- Calculate the Isotopic Purity (% d3 species) as: % Isotopic Purity = (Corrected Area_d3 / Σ(Corrected Areas_d0 to d3)) * 100

Protocol 2: Structural Integrity and Deuteration Confirmation by NMR

This protocol verifies the labeling position and chemical structure.

1. Sample Preparation:

- Dissolve ~5 mg of 1-Methylxanthine-d3 in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

2. ¹H NMR Acquisition:

- Acquire a quantitative ¹H NMR spectrum.

- Critical Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest. This is essential for accurate integration. A D1 of 30 seconds is a safe starting point.

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

3. Data Analysis:

- Identify the signal for a stable, non-labeled proton (e.g., the C8-H proton). Set its integral to a value of 1.00.

- Integrate the residual signal in the region corresponding to the N1-methyl group.

- The degree of deuteration can be calculated as: % Deuteration = (1 - (Integral_N1-CH3 / 3)) * 100 (This assumes the C8-H integral is set to 1.00)

Data Summary and Interpretation

All quantitative data should be consolidated into a clear format for easy assessment. The Certificate of Analysis for a high-quality batch of 1-Methylxanthine-d3 should include the following information.

Table 1: Example Certificate of Analysis Data for 1-Methylxanthine-d3

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.5% | HPLC-UV |

| Isotopic Enrichment | ≥98.0 atom % D | 99.6 atom % D | ¹H NMR / MS |

| Isotopic Purity (d3) | Report | 98.8% | LC-HRMS |

| d2 Species | Report | 1.1% | LC-HRMS |

| d1 Species | Report | <0.1% | LC-HRMS |

| d0 Species | Report | Not Detected | LC-HRMS |

| Structural Identity | Conforms to Structure | Conforms | ¹H NMR |

Conclusion

The rigorous characterization of 1-Methylxanthine-d3 is a non-negotiable step in ensuring the integrity of bioanalytical data. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a self-validating system to confirm isotopic purity, enrichment, and structural identity.[7] By understanding the causality behind protocol choices—such as the use of HRMS for resolving isotopologues and quantitative NMR for site-specific verification—researchers can confidently use 1-Methylxanthine-d3 as an internal standard, leading to more accurate, reliable, and reproducible results in drug development and metabolic research.

References

-

1-Methylxanthine | C6H6N4O2 | CID 80220 . PubChem, National Center for Biotechnology Information. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases . Metabolic Solutions. [Link]

-

Isotopic labeling . Wikipedia. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Analytical Methods (RSC Publishing). [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group. [Link]

-

Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error . Journal of Labelled Compounds and Radiopharmaceuticals, PubMed. [Link]

-

Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications . MetwareBio. [Link]

-

Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS . Spectroscopy Online. [Link]

-

Isotopic Purity Using LC-MS . ResolveMass Laboratories Inc. [Link]

-

Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements . ResearchGate. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS . ResearchGate. [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR . Journal of Labelled Compounds and Radiopharmaceuticals, PubMed. [Link]

Sources

- 1. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. isotope.com [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Role of 1-Methylxanthine-d3 in Tracing Caffeine-d3 Metabolism: A Technical Guide

This guide provides an in-depth technical exploration of 1-methylxanthine-d3 as a key metabolite of caffeine-d3. It is intended for researchers, scientists, and professionals in drug development who are engaged in metabolic studies, particularly those leveraging stable isotope-labeled compounds for pharmacokinetic and pharmacodynamic assessments. This document will elucidate the metabolic journey of caffeine-d3, the analytical methodologies for its quantification, and the scientific rationale underpinning the use of deuterated standards.

Introduction: The Significance of Deuterated Tracers in Metabolism Studies

In the realm of drug metabolism and pharmacokinetics, stable isotope labeling is an indispensable tool. The substitution of hydrogen atoms with their heavier, non-radioactive isotope, deuterium (²H or D), creates a molecule that is chemically identical to the parent compound but physically distinguishable by its increased mass. This distinction is the cornerstone of modern bioanalytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caffeine-d3, a deuterated analog of caffeine, serves as a powerful tracer to investigate the metabolic fate of caffeine in vivo and in vitro. By introducing caffeine-d3 into a biological system, researchers can accurately track its conversion to various metabolites, including 1-methylxanthine-d3. The use of these labeled compounds allows for precise differentiation between the exogenously administered dose and endogenous levels of the same molecules, a critical factor in understanding the dynamics of drug processing in the body. Furthermore, deuterated analogs like 1-methylxanthine-d3 are invaluable as internal standards in quantitative bioanalysis, ensuring the accuracy and reproducibility of analytical measurements by correcting for variations in sample preparation and instrument response.[1][2]

The Metabolic Cascade: From Caffeine-d3 to 1-Methylxanthine-d3

The metabolism of caffeine is a well-characterized process, predominantly occurring in the liver and mediated by a series of enzymatic reactions. The introduction of a deuterium label at the N1-methyl position (creating caffeine-d3) does not fundamentally alter this pathway, but it allows for the precise tracking of the molecule and its derivatives.

Primary Metabolism: The Role of Cytochrome P450 1A2 (CYP1A2)

The initial and principal step in caffeine metabolism is the N3-demethylation of caffeine to its major metabolite, paraxanthine. This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP1A2.[3][4] In the case of caffeine-d3, this initial transformation yields paraxanthine-d3.

It is important to note the kinetic isotope effect, a phenomenon where the presence of a heavier isotope can slow down the rate of a chemical reaction. While the C-D bond is stronger than the C-H bond, the d3-label on the N1-methyl group of caffeine-d3 does not significantly impact the N3-demethylation carried out by CYP1A2. However, more heavily deuterated versions, such as d9-caffeine, have been shown to exhibit a more pronounced kinetic isotope effect, leading to slower metabolism and prolonged systemic exposure.[5][6][7][8] This makes caffeine-d3 a suitable tracer for studying the normal metabolic rate of caffeine.

Secondary Metabolism: Formation of 1-Methylxanthine-d3

Paraxanthine-d3, the primary metabolite, undergoes further biotransformation. One of the key secondary metabolic pathways is the N7-demethylation of paraxanthine-d3 to form 1-methylxanthine-d3. This step is also primarily mediated by CYP1A2.[9][10] Subsequently, 1-methylxanthine-d3 can be further metabolized by the enzyme xanthine oxidase to 1-methyluric acid-d3.[9][11][12][13] The formation of 1-methylxanthine is a significant event, as it is a major urinary metabolite of caffeine.[3][14]

The following diagram illustrates the core metabolic pathway from caffeine-d3 to 1-methylxanthine-d3.

Caption: Metabolic pathway of caffeine-d3 to 1-methylxanthine-d3.

Quantitative Bioanalysis: An LC-MS/MS Approach

The simultaneous quantification of caffeine-d3 and its metabolite, 1-methylxanthine-d3, in biological matrices such as plasma or urine is crucial for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[15][16][17][18][19]

Rationale for Experimental Choices

The selection of a robust analytical method is paramount for generating reliable data. A well-validated LC-MS/MS method provides the necessary confidence in the results. The use of a stable isotope-labeled internal standard (IS), such as a commercially available 13C,d3-labeled 1-methylxanthine, is a critical component of a self-validating system. The IS is added to all samples, including calibration standards and quality controls, at a known concentration. It co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer's source, thereby correcting for any variability during sample processing and analysis.[1][2]

Protein precipitation is a common and effective sample preparation technique for plasma samples. It is a rapid method for removing the majority of proteins that can interfere with the analysis and damage the LC column.[15][20]

Experimental Protocol: Simultaneous Quantification in Human Plasma

This protocol outlines a typical LC-MS/MS method for the analysis of caffeine-d3 and 1-methylxanthine-d3 in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 1-methylxanthine-¹³C,d₃ at 100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series or equivalent.

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[17]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Gas 1 (Nebulizer Gas): 50 psi.

-

Ion Source Gas 2 (Heater Gas): 50 psi.

-

Curtain Gas: 30 psi.

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Caffeine-d3: Q1: m/z 198.1 -> Q3: m/z 140.1

-

1-Methylxanthine-d3: Q1: m/z 170.1 -> Q3: m/z 113.1

-

Internal Standard (1-Methylxanthine-¹³C,d₃): Q1: m/z 172.1 -> Q3: m/z 114.1

-

Method Validation

The described method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability.[1][4][21][22] Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | Encompass expected concentrations | 1 - 1000 ng/mL |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95.2 - 108.5% |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Selectivity | No significant interference at the retention time of the analytes and IS. | No interference observed in blank plasma from multiple sources. |

| Matrix Effect | Consistent ionization efficiency across different sources of matrix. | CV < 15% |

| Stability | Analyte stability under various storage and handling conditions. | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C. |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

The following diagram provides a visual representation of the analytical workflow.

Sources

- 1. fda.gov [fda.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. researchgate.net [researchgate.net]

- 9. Paraxanthine - Wikipedia [en.wikipedia.org]

- 10. The Synthesis and Hazards of 1,7-Dimethylxanthine_Chemicalbook [chemicalbook.com]

- 11. Use of caffeine metabolite ratios to explore CYP1A2 and xanthine oxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of urinary metabolites of caffeine for the assessment of cytochrome P4501A2, xanthine oxidase, and N-acetyltransferase activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous quantification of caffeine and its three primary metabolites in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biotage.com [biotage.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. fda.gov [fda.gov]

The Isotopic Landscape of 1-Methylxanthine: A Technical Guide to Natural Abundance

Abstract

This technical guide provides a comprehensive exploration of the natural isotopic abundance of 1-methylxanthine, a significant metabolite of caffeine and theophylline. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of isotopic distribution and presents practical methodologies for its determination. By synthesizing fundamental principles with advanced analytical techniques, this guide serves as an essential resource for those requiring a detailed understanding of the isotopic composition of this key biomolecule.

Introduction: The Significance of Isotopic Composition in 1-Methylxanthine Analysis

1-Methylxanthine (C₆H₆N₄O₂) is a purine alkaloid and a primary metabolite of caffeine and theophylline in humans.[1][2][3][4] Its presence and concentration in biological fluids are often used as biomarkers for caffeine consumption.[2] Beyond its metabolic significance, the precise molecular composition, including the natural distribution of stable isotopes, is of paramount importance in various scientific disciplines.

Understanding the natural isotopic abundance of 1-methylxanthine is critical for:

-

Metabolic Tracer Studies: Stable isotope-labeled compounds are invaluable tools in pharmacokinetic and pharmacodynamic studies. A baseline understanding of the natural isotopic profile is essential for accurately interpreting data from such experiments.

-

Authenticity and Origin Determination: Subtle variations in isotopic ratios of organic molecules can sometimes be linked to the geographical origin or synthetic pathway of a compound.[5]

-

Advanced Analytical Techniques: High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are sensitive to isotopic composition.[6][7][8][9] A thorough knowledge of the expected isotopic patterns is crucial for accurate data interpretation and compound identification.

This guide will provide a detailed examination of the constituent elements of 1-methylxanthine and their stable isotopes, followed by a discussion of the primary analytical methods used to determine their abundance.

Theoretical Framework: Natural Abundance of Constituent Elements

The molecular formula of 1-methylxanthine is C₆H₆N₄O₂.[1][2][3] The natural abundance of isotopes for each of these elements dictates the overall isotopic distribution of the 1-methylxanthine molecule. The following table summarizes the natural abundances of the stable isotopes of carbon, hydrogen, nitrogen, and oxygen.[10][11][12][13][14]

| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Table 1: Natural abundance of stable isotopes for the constituent elements of 1-methylxanthine.

Due to these natural abundances, any population of 1-methylxanthine molecules will be a mixture of isotopologues, which are molecules that differ only in their isotopic composition. The most abundant isotopologue will contain only the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). However, a small but significant percentage of molecules will incorporate one or more heavy isotopes.

Experimental Methodologies for Isotopic Analysis

The determination of the natural isotopic abundance of molecules like 1-methylxanthine relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and its isotopic distribution. For 1-methylxanthine, techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for analysis in complex biological matrices.[8][15]

Workflow for Isotopic Analysis by Mass Spectrometry:

Caption: Workflow for Isotopic Analysis of 1-Methylxanthine by MS.

Experimental Protocol: Isotopic Analysis of 1-Methylxanthine by LC-MS

-

Sample Preparation:

-

A known volume of the biological sample (e.g., 1 mL of urine) is collected.

-

The sample is subjected to solid-phase extraction using a suitable cartridge to isolate the methylxanthines.

-

The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

-

Chromatographic Separation:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is achieved on a C18 column with a gradient elution program, typically using a mixture of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a high-resolution mass spectrometer.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data is acquired over a mass range that includes the expected isotopic cluster for 1-methylxanthine (approximately m/z 167 to 171).

-

-

Data Analysis:

-

The resulting mass spectrum will show a series of peaks corresponding to the different isotopologues of 1-methylxanthine.

-

The relative intensities of these peaks are compared to the theoretically calculated isotopic distribution to confirm the identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for isotopic analysis, offering the unique advantage of providing position-specific isotopic information.[5][16][17][18][19] While the most abundant isotopes of carbon (¹²C) and oxygen (¹⁶O) are not NMR-active, the less abundant ¹³C isotope is.[6][7] Quantitative ¹³C NMR can be used to determine the intramolecular distribution of ¹³C at natural abundance.[5][17][18]

Workflow for Position-Specific Isotope Analysis by NMR:

Caption: Workflow for Positional Isotope Analysis by NMR Spectroscopy.

Experimental Protocol: Position-Specific ¹³C Isotope Analysis of 1-Methylxanthine by NMR

-

Sample Preparation:

-

1-Methylxanthine is purified to a high degree, as impurities can interfere with the NMR signals.

-

A precisely weighed amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer.

-

A quantitative ¹³C NMR spectrum is acquired using a pulse sequence with a long relaxation delay to ensure accurate signal integration.

-

-

Data Processing and Analysis:

-

The acquired free induction decay (FID) is processed by Fourier transformation.

-

The resulting spectrum is carefully phased and baseline corrected.

-

The integral of each carbon signal is measured with high precision.

-

The relative integral values correspond to the relative abundance of ¹³C at each carbon position in the molecule.

-

Predicted Natural Isotopic Abundance of 1-Methylxanthine

Based on the natural abundances of the constituent elements, the expected isotopic distribution for the molecular ion of 1-methylxanthine (C₆H₆N₄O₂) can be calculated. The following table presents the predicted relative abundances of the most significant isotopologues.

| Isotopologue | Mass Difference from Monoisotopic Peak (M) | Predicted Relative Abundance (%) | Primary Contributing Isotopes |

| M | 0 | 100 | ¹²C₆¹H₆¹⁴N₄¹⁶O₂ |

| M+1 | +1 | 7.28 | One ¹³C or one ¹⁵N or one ²H |

| M+2 | +2 | 0.46 | Two ¹³C, or one ¹⁸O, or other combinations |

Table 2: Predicted relative abundances of the major isotopologues of 1-methylxanthine.

It is important to note that these are theoretical values. Actual measured abundances may vary slightly due to instrumental factors and potential isotopic fractionation during sample preparation and analysis.

Conclusion

This technical guide has provided a detailed overview of the natural isotopic abundance of 1-methylxanthine. A solid understanding of this topic is fundamental for researchers and scientists engaged in metabolomics, drug development, and food authenticity studies. The methodologies of mass spectrometry and NMR spectroscopy offer powerful and complementary approaches for the detailed characterization of the isotopic landscape of this important molecule. As analytical instrumentation continues to advance in sensitivity and resolution, the ability to precisely measure and interpret isotopic distributions will undoubtedly lead to new insights in various scientific fields.

References

-

Position-Specific Isotope Analysis of Xanthines: A 13 C Nuclear Magnetic Resonance Method to Determine the 13 C Intramolecular Composition at Natural Abundance. ResearchGate. [Link]

-

Table of Isotopic Masses and Natural Abundances. [Link]

-

4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Novel Nuclear Magnetic Resonance Method for Position-Specific Carbon Isotope Analysis of Organic Molecules with Significant Impurities. Analytical Chemistry. [Link]

-

Xanthine. Wikipedia. [Link]

-

Natural abundance. Wikipedia. [Link]

-

Isotopic Abundances of the Elements. IUPAC. [Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online. [Link]

-

Position-Specific Isotope Analysis of Xanthines: A (13)C Nuclear Magnetic Resonance Method to Determine the (13)C Intramolecular Composition at Natural Abundance. PubMed. [Link]

-

1-Methylxanthine | CAS#:6136-37-4. Chemsrc. [Link]

-

Position-Specific Isotope Analysis of Xanthines. Sci-Hub. [Link]

-

NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PubMed Central. [Link]

-

Demonstrating the Power of LC–MS/MS for the Simultaneous Analysis of Caffeine and Other Methylxanthines in Guaraná Fruit Powder Extract. Journal of Chemical Education. [Link]

-

Chemical structure of methylxanthines: caffeine, theobromine,... ResearchGate. [Link]

-

Isotopes as a tool for reconstructing ancient environments. The Summons Lab - MIT. [Link]

-

Novel Nuclear Magnetic Resonance Method for Position-Specific Carbon Isotope Analysis of Organic Molecules with Significant Impurities. OSTI.GOV. [Link]

-

HPLC Methods for analysis of Xanthine. HELIX Chromatography. [Link]

-

Isotope Abundances of the elements. Photographic Periodic Table. [Link]

-

Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. ASM Journals. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Methylxanthine | CAS#:6136-37-4 | Chemsrc [chemsrc.com]

- 4. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. Natural abundance - Wikipedia [en.wikipedia.org]

- 12. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 14. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Position-Specific Isotope Analysis of Xanthines: A (13)C Nuclear Magnetic Resonance Method to Determine the (13)C Intramolecular Composition at Natural Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sci-hub.st [sci-hub.st]

- 19. Novel Nuclear Magnetic Resonance Method for Position-Specific Carbon Isotope Analysis of Organic Molecules with Significant Impurities (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 1-Methylxanthine

Introduction: The Strategic Role of Deuteration in Modulating Xanthine Metabolism

1-Methylxanthine (1-MX) is a primary metabolite of caffeine and theophylline, playing a significant role in the human pharmacokinetics of these widely consumed methylxanthines[1][2][3][4]. Its own physiological activities, including the enhancement of radiosensitivity in tumor cells and its role as an adenosine receptor antagonist, make it a molecule of interest for therapeutic development[3][4][5][6]. The metabolic fate of 1-MX is primarily governed by oxidation, a process susceptible to the deuterium kinetic isotope effect (KIE)[7][8][9].

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, at metabolically active positions is a powerful tool in modern drug development[10][11]. This guide provides an in-depth analysis of 1-(methyl-d3)-xanthine, a deuterated isotopologue of 1-MX. We will explore its synthesis, comparative physicochemical properties, and advanced analytical characterization. The central focus will be on the mechanistic underpinnings of how deuteration of the N1-methyl group can predictably alter metabolic stability, thereby offering a pathway to enhanced pharmacokinetic profiles for researchers, scientists, and drug development professionals.

Comparative Physicochemical Properties: A Tale of Two Isotopes

Isotopic substitution of hydrogen with deuterium does not significantly alter the fundamental electronic structure of a molecule. Consequently, macroscopic physical properties such as melting point, acidity (pKa), and polarity (LogP) are generally expected to remain largely unchanged between 1-methylxanthine and its deuterated analogue, 1-(methyl-d3)-xanthine[11]. The primary divergence lies in properties directly influenced by bond vibrational energy, most notably the rate of metabolic cleavage.

| Property | 1-Methylxanthine (Protio) | 1-(methyl-d3)-xanthine (Deuterated) | Rationale for Similarity/Difference |

| Molecular Formula | C₆H₆N₄O₂ | C₆H₃D₃N₄O₂ | Replacement of 3 protium atoms with deuterium. |

| Molecular Weight | 166.14 g/mol [12][13] | 169.16 g/mol | Increased mass due to three neutrons. |

| Melting Point | >300 °C[6][13] | Expected to be >300 °C | Gross physical properties are minimally affected by isotopic substitution. |

| pKa | Weakly basic[9] | Expected to be weakly basic | Acidity is governed by electronic effects, which are nearly identical. |

| Solubility | Slightly soluble in water and DMSO[13][14]. | Expected to be slightly soluble in water and DMSO | Polarity and intermolecular forces remain fundamentally unchanged. |

| Metabolic Stability | Substrate for Xanthine Oxidase & CYP enzymes[8][9]. | Significantly increased | The C-D bond has a lower zero-point energy, requiring more energy for cleavage (Kinetic Isotope Effect). |

The Deuterium Kinetic Isotope Effect (KIE) in 1-Methylxanthine Metabolism

The therapeutic potential of deuterating 1-MX is rooted in the kinetic isotope effect. The metabolism of 1-MX often involves the enzymatic oxidation of the N1-methyl group, a reaction catalyzed by enzymes such as Cytochrome P450 (CYP) or Xanthine Oxidase[4][7][8][9]. This process involves the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step.

Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a C-H bond. Therefore, more energy is required to break a C-D bond, leading to a slower reaction rate. This phenomenon, the deuterium KIE, can significantly decrease the rate of metabolic clearance for deuterated compounds compared to their protium counterparts[7][10][11][15]. Slowing the metabolism of 1-MX can lead to a longer plasma half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic and safety profile[11][16].

Caption: General workflow for the synthesis and purification of 1-(methyl-d3)-xanthine.

Protocol: Synthesis of 1-(methyl-d3)-xanthine

This protocol is adapted from gram-scale syntheses of deuterated caffeine.[17][18][19]

-

Prepare Base: In an inert atmosphere, slowly add sodium hydride (NaH, 6 equiv.) to anhydrous dimethyl sulfoxide (DMSO) to form dimsyl sodium. Cool the mixture in an ice bath.

-

Dissolve Xanthine: Transfer the dimsyl sodium solution to anhydrous tetrahydrofuran (THF). Add xanthine (1 equiv.) to the mixture and stir for 30 minutes at room temperature to ensure deprotonation.

-

Methylation: Add trideuteromethyl iodide (CD₃I, 5 equiv.) dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 24 hours.

-

Quenching & Extraction: Carefully quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a solvent like ethanol to yield pure 1-(methyl-d3)-xanthine.

-

Characterization: Confirm the structure and determine isotopic purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization

The analysis of deuterated compounds relies on techniques that can differentiate between isotopes, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[20][21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum of 1-(methyl-d3)-xanthine, the characteristic singlet corresponding to the N1-methyl protons (around 3.3-3.4 ppm in 1-MX) will be absent or significantly diminished. The disappearance of this signal is the primary confirmation of successful deuteration at the target site.[24] The percentage of deuterium incorporation can be quantified by comparing the integral of any residual N1-methyl signal to the integrals of other non-exchangeable protons on the purine ring.[24]

-

¹³C NMR: The carbon atom of the -CD₃ group will exhibit a characteristic multiplet (typically a 1:1:1:1:1:1:1 septet) due to coupling with the three deuterium nuclei (spin I=1). This is in contrast to the quartet observed for a -CH₃ group. Additionally, the chemical shift of the deuterated carbon will be slightly upfield compared to its protium counterpart, an effect known as the deuterium isotope shift.[24][25]

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), making it ideal for confirming deuteration.[26][27][28]

-

Molecular Ion: The molecular ion peak for 1-(methyl-d3)-xanthine will appear at an m/z value that is 3 Daltons higher than that of unlabeled 1-methylxanthine. For example, in ESI-MS, the [M+H]⁺ ion for 1-MX would be ~167.1, while for 1-(methyl-d3)-xanthine it would be ~170.1.

-

Isotopic Purity: High-resolution mass spectrometry (HRMS) can be used to precisely determine the isotopic distribution and calculate the percentage of d₀, d₁, d₂, and d₃ species in the final product, providing a robust measure of isotopic purity.

Experimental Protocol: In Vitro Metabolic Stability Assay

To experimentally validate the kinetic isotope effect, an in vitro metabolic stability assay using human liver microsomes (HLM) is a standard approach.

-

Incubation Preparation: Prepare separate incubation mixtures for 1-methylxanthine and 1-(methyl-d3)-xanthine. In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes, and the test compound (protio or deuterated) at a final concentration of 1 µM.

-

Initiate Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

-

Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the metabolic activity in the aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound like deuterated paraxanthine).[26]

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vial for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Monitor the disappearance of the parent compound (1-MX or 1-(methyl-d3)-xanthine) over time.

-

Data Analysis: Plot the natural logarithm of the peak area ratio (parent compound/internal standard) versus time. The slope of the resulting line corresponds to the rate of metabolism. The in vitro half-life (t₁/₂) can be calculated as 0.693 / |slope|. A significantly longer half-life for the deuterated compound confirms the metabolic stabilization due to the KIE.

Conclusion

Deuteration of 1-methylxanthine at the N1-methyl position presents a validated and strategic approach to modulating its metabolic profile. While the fundamental physicochemical properties like solubility and pKa remain largely unaffected, the increased strength of the C-D bond leads to a significant kinetic isotope effect. This effect slows the rate of enzymatic oxidation, thereby enhancing the compound's metabolic stability. For drug development professionals, 1-(methyl-d3)-xanthine serves as a compelling example of how subtle isotopic modification can lead to profound improvements in pharmacokinetic properties, offering a pathway to developing safer and more efficacious therapeutics. The analytical and experimental frameworks described herein provide a robust roadmap for the synthesis, characterization, and evaluation of this and other deuterated drug candidates.

References

-

Scott, K. A., & F. Peter Guengerich. (2012). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. [Link]

-

Elison, C., Rapoport, H., Laursen, R., & Elliott, H. W. (1961). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link]

-

Pittman, K. A., Rosi, D., Cherniak, R., Merola, A. J., & Conway, W. D. (1993). Increased metabolism of infused 1-methylxanthine by working muscle. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylxanthine. PubChem Compound Database. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Harbeson, S. L., & Tung, R. D. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]

-

Ingenza Ltd. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza Ltd. [Link]

-

Jenkins, R. L., & Williams, C. M. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. PubMed. [Link]

-

Yoo, H. G., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. PLOS ONE. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. [Link]

-

Zhang, Y., et al. (2023). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. MDPI. [Link]

-

FooDB. (2020). Showing Compound 1-Methylxanthine (FDB027885). FooDB. [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. Cerno Bioscience. [Link]

-

Challener, C. (2013). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. The Royal Society of Chemistry. [Link]

-

Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Paraxanthine. PubChem Compound Database. [Link]

-

Chemsrc. (n.d.). 1-Methylxanthine. Chemsrc. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methylxanthine. PrepChem.com. [Link]

-

Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. Thieme. [Link]

-

Sanhueza, L., et al. (2018). NMR DEPT spectra in deuterated methanol for the intermediates for ppl (upper plot) and ppz (lower plot). ResearchGate. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. journals.plos.org [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Methylxanthine | CAS#:6136-37-4 | Chemsrc [chemsrc.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased metabolism of infused 1-methylxanthine by working muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Showing Compound 1-Methylxanthine (FDB027885) - FooDB [foodb.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. thieme-connect.com [thieme-connect.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 23. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. biopharminternational.com [biopharminternational.com]

A Technical Guide to 1-Methylxanthine-d3 for Quantitative Research

This guide provides an in-depth technical overview of 1-Methylxanthine-d3, a critical reagent for researchers, scientists, and drug development professionals. We will explore its significance as a stable isotope-labeled internal standard, detail its commercial availability, and provide field-proven protocols for its application in quantitative bioanalysis.

Introduction: The Significance of 1-Methylxanthine and its Labeled Analog

1-Methylxanthine (1-MX) is a purine alkaloid and a primary human metabolite of caffeine and theophylline.[1][2] As a biomarker for caffeine consumption and a metabolite in drug interaction studies, its accurate quantification in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological research.[3][4]

The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.[5][6] However, the accuracy of LC-MS/MS is susceptible to variations in sample preparation and matrix effects. To counteract these variables, a stable isotope-labeled (SIL) internal standard is employed. 1-Methylxanthine-d3, in which three hydrogen atoms on the 1-methyl group are replaced with deuterium, serves as the ideal internal standard for 1-MX analysis. It is chemically identical to the analyte, co-eluting chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, ensuring precise and accurate quantification.[1]

The Cornerstone of Bioanalysis: Why Use a Stable Isotope-Labeled Internal Standard?

The fundamental principle of using a SIL internal standard like 1-Methylxanthine-d3 is to provide a reference compound that behaves identically to the analyte of interest (the "analyte") throughout the entire analytical workflow, from sample extraction to final detection.

Causality of Experimental Choice: Any physical or chemical loss of the analyte during sample processing—be it through incomplete protein precipitation, variable solid-phase extraction recovery, or ion suppression in the MS source—will be mirrored by a proportional loss of the SIL internal standard. Because a known concentration of the internal standard is added to every sample, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variations. This ratiometric approach is the foundation of a robust and self-validating quantitative method.

Workflow for SIL Internal Standard in LC-MS/MS

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Commercial Suppliers of 1-Methylxanthine-d3

Sourcing high-purity, well-characterized 1-Methylxanthine-d3 is the first step in developing a reliable assay. Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds. Below is a comparative summary of key commercial sources.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity | Notes |

| LGC Standards | 1-Methyl Xanthine-d3 | 1216430-61-3 | Not specified, sold as reference material | Not specified | Distributes products manufactured by Toronto Research Chemicals (TRC).[7] |

| Toronto Research Chemicals (TRC) | 1-Methylxanthine-d3 | 1216430-61-3 | >98% | Not specified | A primary manufacturer of complex organic chemicals for research.[8][9] |

| MedChemExpress | 1-Methylxanthine-d3 | 1216430-61-3 | >98% | Not specified | Provides the compound for research use, highlighting its role as an internal standard.[1] |

| Cayman Chemical | 1-Methylxanthine | 6136-37-4 | ≥98% | N/A | While they supply the unlabeled compound, they are a known source for related metabolites and standards.[3][4][10] |

| Santa Cruz Biotechnology | Paraxanthine-d3 | 65566-70-3 | Not specified | Not specified | Offers a deuterated version of a related caffeine metabolite, indicating capability in this area.[11][12] |

| Sigma-Aldrich (Merck) | 1-Methylxanthine-(methyl-13C,d3) | 1202865-49-3 | ≥97% (CP) | 98 atom % | Offers a dual-labeled version (13C and d3) for a mass shift of M+4.[13] |

Note: Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm purity and isotopic enrichment before use.

Protocol: Quantification of 1-Methylxanthine in Human Plasma by LC-MS/MS

This protocol describes a robust, self-validating method for the analysis of 1-Methylxanthine in human plasma using 1-Methylxanthine-d3 as an internal standard.